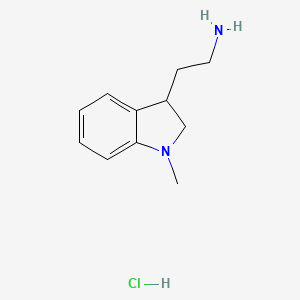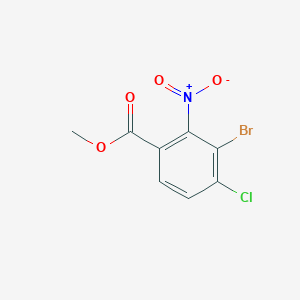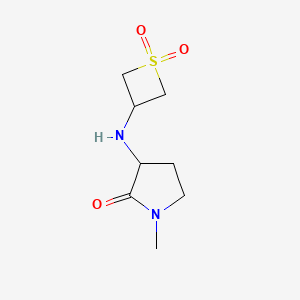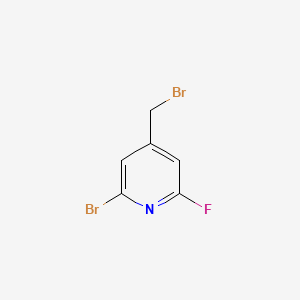
2-(1-Methylindolin-3-yl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylindolin-3-yl)ethanamine hydrochloride is an indole-based compound widely used in scientific research. It is known for its versatile applications in biochemistry, pharmacology, and other scientific disciplines. This compound is a white, crystalline solid with a melting point of 145-148°C.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride typically involves the reaction of 1-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
2-(1-Methylindolin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogenated compounds, NaOH, K2CO3, solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various indole derivatives, which can be further utilized in different scientific applications .
科学研究应用
2-(1-Methylindolin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Neurochemistry and Neurotoxicity Studies: It is used to study the neurochemical and neurotoxic effects of indole derivatives, particularly their impact on serotonin levels.
Cancer Therapy: Research on indoleamine-2,3-dioxygenase (IDO) inhibitors, such as 1-methyltryptophan, explores their potential to enhance cancer immunotherapy.
Environmental Toxicology: The compound is studied for its environmental persistence and toxicology, contributing to our understanding of its ecological impact.
Synthesis and Classification: Advances in the synthesis of indoles help in the development of new drugs and materials.
作用机制
The mechanism of action of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. It primarily affects serotonin receptors and pathways, influencing neurotransmitter levels and signaling. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
- 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Uniqueness
2-(1-Methylindolin-3-yl)ethanamine hydrochloride stands out due to its specific indole structure, which imparts unique pharmacological properties. Its ability to interact with serotonin receptors makes it particularly valuable in neurochemical and neuropharmacological research.
属性
分子式 |
C11H17ClN2 |
|---|---|
分子量 |
212.72 g/mol |
IUPAC 名称 |
2-(1-methyl-2,3-dihydroindol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,9H,6-8,12H2,1H3;1H |
InChI 键 |
YBNZYHXRGKXDTL-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C2=CC=CC=C21)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)



![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)
![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)


![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
